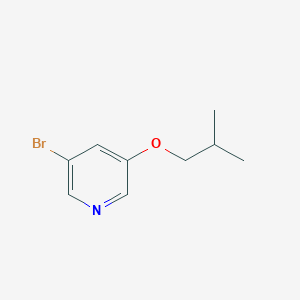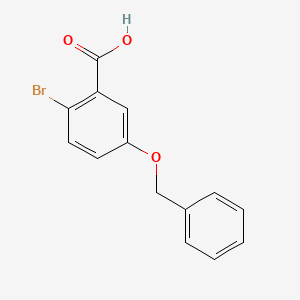
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is a chemical compound with the empirical formula C21H27BF4N2. It is a member of the imidazolium family, which is known for its diverse applications in various fields of chemistry. This compound is particularly notable for its role as a precursor to N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry .
Mechanism of Action
Target of Action
The primary target of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is metal pre-catalysts . This compound acts as an N-heterocyclic carbene (NHC) ligand, which can bind with these pre-catalysts to form complexes .
Mode of Action
As an NHC ligand, this compound binds to metal pre-catalysts, forming complexes that exhibit high catalytic activity . The interaction between the compound and its targets results in the formation of these active complexes, which are then able to participate in various chemical reactions.
Biochemical Pathways
The compound is involved in several biochemical pathways. It serves as a ligand for ruthenium-catalyzed selective reduction of nitriles to primary amines . It also acts as a ligand for nickel-catalyzed [2+2+2] cycloaddition of arynes and an unactivated alkene . Furthermore, it is a ligand for copper-catalyzed [3+2] cycloaddition of azides and alkynes under mild conditions .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions. By forming active complexes with metal pre-catalysts, it enables the efficient catalysis of reactions such as the reduction of nitriles to primary amines, [2+2+2] cycloaddition of arynes and an unactivated alkene, and [3+2] cycloaddition of azides and alkynes .
Biochemical Analysis
Biochemical Properties
The compound, 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Tetrafluoroborate, is known to interact with diverse molecules, including proteins . These binding interactions have the potential to induce structural and functional changes in proteins .
Cellular Effects
It is known that NHC ligands can influence cell function through their interactions with various biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an NHC ligand. It can bind with metal pre-catalysts to form complexes that show high catalytic activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate can be synthesized through a multi-step process. One common method involves the reaction of 2,4,6-trimethylphenylamine with glyoxal to form an intermediate, which is then reacted with formaldehyde and ammonium tetrafluoroborate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the imidazolium cation is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like sodium borohydride or electrochemical methods.
Substitution: Typical conditions involve the use of strong nucleophiles under controlled temperatures.
Major Products
Scientific Research Applications
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dicyclohexylimidazolium tetrafluoroborate
- 1,3-Diisopropylimidazolium tetrafluoroborate
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
Uniqueness
1,3-Bis(2,4,6-trimethylphenyl)imidazolium tetrafluoroborate is unique due to its specific steric and electronic properties imparted by the 2,4,6-trimethylphenyl groups. These properties enhance its stability and reactivity as a precursor to N-heterocyclic carbenes, making it particularly valuable in catalytic applications .
Properties
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)imidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h7-13H,1-6H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNIOVNFFKZSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B3121444.png)



